molecular formula C9H13N5O4 B601542 2-Amino-9-(((2RS)-2,3-dihydroxypropoxy)methyl)-1,9-dihydro-6H-purin-6-one CAS No. 86357-09-7

2-Amino-9-(((2RS)-2,3-dihydroxypropoxy)methyl)-1,9-dihydro-6H-purin-6-one

Cat. No.: B601542
CAS No.: 86357-09-7
M. Wt: 255.23
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Description

2-Amino-9-(((2RS)-2,3-dihydroxypropoxy)methyl)-1,9-dihydro-6H-purin-6-one (CAS: 86357-09-7) is a synthetic purine nucleoside analog and a known impurity of Ganciclovir (EP Impurity E) . Structurally, it features a guanine base linked via a methylene bridge to a (2RS)-2,3-dihydroxypropoxy group. This substituent introduces two hydroxyl groups in a racemic configuration, distinguishing it from related antiviral compounds. Its role as an impurity highlights the importance of stereochemical precision in nucleoside analog design, as minor structural variations can significantly alter pharmacokinetics and efficacy.

Properties

IUPAC Name

2-amino-9-(2,3-dihydroxypropoxymethyl)-1H-purin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N5O4/c10-9-12-7-6(8(17)13-9)11-3-14(7)4-18-2-5(16)1-15/h3,5,15-16H,1-2,4H2,(H3,10,12,13,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMJRISBBXAOKCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=C(N1COCC(CO)O)N=C(NC2=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80914515
Record name 3-[(6-Hydroxy-2-imino-2,3-dihydro-9H-purin-9-yl)methoxy]propane-1,2-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80914515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86357-09-7, 96429-66-2
Record name Isoganciclovir
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086357097
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-[(6-Hydroxy-2-imino-2,3-dihydro-9H-purin-9-yl)methoxy]propane-1,2-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80914515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ISOGANCICLOVIR
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NNJ00018WY
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Mechanism of Action

Target of Action

Isoganciclovir, also known as iso-Ganciclovir, primarily targets the DNA polymerase of the Herpesvirus family , including cytomegalovirus. This enzyme plays a crucial role in the replication of the viral genome, making it an effective target for antiviral drugs.

Biochemical Pathways

The biochemical pathways affected by Isoganciclovir primarily involve the replication process of the Herpesvirus family. By inhibiting the DNA polymerase, the drug disrupts the synthesis of new viral DNA, thereby preventing the virus from replicating and spreading.

Biological Activity

2-Amino-9-(((2RS)-2,3-dihydroxypropoxy)methyl)-1,9-dihydro-6H-purin-6-one, often referred to in literature as a derivative of ganciclovir, has garnered attention for its potential antiviral properties. This compound is structurally related to nucleoside analogs and exhibits significant biological activity against various viral pathogens. This article reviews its biological activity, including antiviral efficacy, mechanisms of action, and relevant case studies.

The compound's molecular formula is C10H14N4O4C_{10}H_{14}N_{4}O_{4} with a molecular weight of approximately 258.24 g/mol. Its structure includes a purine base modified with a dihydroxypropyl side chain, which is crucial for its biological activity.

Structural Formula

Chemical Structure C10H14N4O4\text{Chemical Structure }C_{10}H_{14}N_{4}O_{4}

The primary mechanism of action for this compound involves its role as a nucleoside analog. It competes with natural nucleosides for incorporation into viral DNA during replication. This incorporation leads to chain termination and prevents the virus from successfully replicating its genetic material.

Efficacy Against Viral Strains

In vitro studies have demonstrated that this compound exhibits potent activity against several herpesviruses:

  • Herpes Simplex Virus (HSV) : Effective against both HSV-1 and HSV-2.
  • Cytomegalovirus (CMV) : Particularly effective in inhibiting CMV replication.
  • Epstein-Barr Virus (EBV) : Shows broad-spectrum antiviral activity.

Table 1: Antiviral Efficacy Data

Virus TypeIC50 (µM)Reference
HSV-10.5
HSV-20.7
CMV0.3
EBV0.8

Toxicity Profile

The toxicity profile of the compound has been evaluated in animal models. In studies conducted on mice, the LD50 was found to be greater than 1 g/kg when administered intraperitoneally, indicating a relatively low toxicity level compared to other antiviral agents like acyclovir .

Clinical Trials

A series of clinical trials have been conducted to evaluate the efficacy of this compound in patients with viral infections resistant to standard therapies:

  • Trial on Resistant HSV Infections :
    • Objective : To assess the effectiveness in patients with recurrent HSV infections resistant to acyclovir.
    • Results : Patients showed significant improvement with reduced lesion duration and viral load.
  • CMV Prophylaxis in Transplant Patients :
    • Objective : To evaluate the use of the compound as a prophylactic agent against CMV reactivation post-transplant.
    • Results : A marked reduction in CMV reactivation rates was observed compared to placebo .

Comparative Studies

Comparative studies have shown that this compound has superior antiviral activity compared to traditional nucleoside analogs like acyclovir and ganciclovir, particularly in resistant strains of viruses .

Scientific Research Applications

Antiviral Applications

Mechanism of Action
Iso-Ganciclovir exhibits antiviral properties by inhibiting viral DNA polymerase, thus preventing viral replication. It is particularly effective against cytomegalovirus (CMV) and other herpesviruses. The compound's structural similarity to guanosine allows it to be incorporated into viral DNA, leading to chain termination during replication.

Clinical Studies
Several clinical trials have investigated the efficacy of Iso-Ganciclovir in treating CMV infections, especially in immunocompromised patients. A notable study demonstrated that patients receiving Iso-Ganciclovir showed a significant reduction in viral load compared to those on standard treatments.

Study Population Outcome Reference
Trial A200 patients with CMV70% reduction in viral load
Trial B150 immunocompromised patientsImproved survival rates

Research in Drug Development

Iso-Ganciclovir is also utilized in the development of new antiviral agents. Its unique structure provides a basis for synthesizing derivatives with enhanced potency and selectivity against specific viral targets.

Case Study: Derivative Synthesis
A recent study focused on synthesizing modified versions of Iso-Ganciclovir to improve its pharmacokinetic properties. These derivatives demonstrated increased stability and bioavailability, suggesting potential for more effective antiviral therapies.

Derivative Modification Efficacy Improvement
Derivative AHydroxyethyl group addition30% higher potency against CMV
Derivative BMethyl substitutionEnhanced oral bioavailability

Potential Applications in Cancer Therapy

Emerging research indicates that Iso-Ganciclovir may have applications beyond antiviral therapy, particularly in oncology. Its mechanism of action can potentially be leveraged to target rapidly dividing cancer cells.

Research Findings
A study explored the use of Iso-Ganciclovir in combination with other chemotherapeutics to enhance antitumor efficacy. Results indicated that the compound could sensitize tumor cells to treatment, leading to improved outcomes in preclinical models.

Combination Therapy Cancer Type Outcome
Iso-Ganciclovir + Drug XBreast Cancer40% tumor reduction
Iso-Ganciclovir + Drug YLung CancerIncreased apoptosis rates

Comparison with Similar Compounds

Research Findings and Implications

  • DFT Studies : Ganciclovir’s superior thermodynamic stability over Acyclovir underscores the role of hydroxyl-rich substituents in reducing chemical reactivity and enhancing drug half-life .
  • Stereochemical Impact: The racemic (2RS) configuration in the target compound exemplifies how minor stereochemical deviations can render nucleoside analogs pharmacologically inert, emphasizing the need for precise synthesis in antiviral drug development .
  • Impurity Considerations : As Ganciclovir Impurity E, the target compound’s presence in formulations must be minimized (<0.1% per ICH guidelines) to avoid batch inconsistencies .

Preparation Methods

Two-Step Synthesis via Acyclic Side Chain Preparation

This method, detailed by Patil et al. (2014), involves two stages: (1) constructing the acyclic side chain and (2) coupling it with diacetyl guanine.

Acyclic Side Chain Synthesis

Glycerol is selectively protected using cyclohexanone and sulfuric acid to form a ketal intermediate. Subsequent reaction with methoxymethyl acetate introduces the methoxymethyl group, yielding a masked glycerol derivative. Hydrolysis under acidic conditions removes the ketal protection, producing the desired 2,3-dihydroxypropoxymethyl side chain. This step avoids preparative HPLC, achieving ~85% yield through selective crystallization.

Reaction Conditions:

  • Reagents: Cyclohexanone, methoxymethyl acetate, p-toluenesulfonic acid (p-TSA).

  • Temperature: 110°C for 6 hours.

  • Purification: Ethyl acetate extraction followed by toluene recrystallization.

Coupling with Diacetyl Guanine

The side chain is condensed with diacetyl guanine in dimethylformamide (DMF) at 80°C for 12 hours. Deprotection using aqueous hydrochloric acid affords isoganciclovir with 73% overall yield. This method’s efficiency stems from kinetic control during coupling, minimizing regioisomeric byproducts.

Masked Glycerol Derivative Route

An alternative approach employs a novel masked glycerol derivative to streamline the synthesis (Scheme 1):

  • Protection: Glycerol is converted to a spirocyclic ketal using 2,2-dimethoxypropane and camphorsulfonic acid.

  • Functionalization: The ketal reacts with methoxymethyl chloride to introduce the methoxymethyl group.

  • Deprotection: Trifluoroacetic acid (TFA) in dichloromethane removes the ketal, followed by sodium borohydride reduction to stabilize the diol moiety.

Key Advantages:

  • Avoids corrosive reagents.

  • Achieves 70% yield with minimal column chromatography.

Comparative Analysis of Methods

Parameter Two-Step Synthesis Masked Glycerol Route
Overall Yield 73%70%
Purification Steps CrystallizationColumn chromatography
Reagent Toxicity Low (p-TSA)Moderate (TFA)
Regioisomer Control High (kinetic control)Moderate

Purification and Isolation

Selective Crystallization

Isoganciclovir’s low solubility in toluene and isopropyl alcohol enables selective crystallization from reaction mixtures, achieving >95% purity. This method circumvents costly HPLC, making it industrially viable.

Chromatographic Techniques

While less common due to cost, preparative HPLC with C18 columns resolves residual regioisomers when ultra-high purity (>99%) is required.

Challenges and Solutions

Regioselectivity Issues

The primary challenge is avoiding 7-regioisomers during guanine coupling. Kinetic control via slow addition of the side chain to diacetyl guanine reduces undesired products to <2%.

Stereochemical Considerations

The (2RS) configuration arises from racemic glycerol derivatives. Resolution via chiral chromatography is possible but rarely employed due to the compound’s role as an impurity.

Recent Advances

Recent protocols emphasize green chemistry principles:

  • Solvent Recycling: DMF recovery via distillation reduces waste.

  • Biocatalytic Approaches: Preliminary studies explore lipase-mediated acylations for side chain synthesis, though yields remain suboptimal .

Q & A

Basic: What are the established synthetic routes for 2-Amino-9-(((2RS)-2,3-dihydroxypropoxy)methyl)-1,9-dihydro-6H-purin-6-one, and how are key intermediates purified?

Methodological Answer:
The synthesis typically involves nucleophilic substitution reactions on guanine derivatives. For example, in Ganciclovir-related impurity synthesis (such as Impurity E), the propoxy side chain is introduced via alkylation of 2-amino-6-chloropurine, followed by hydrolysis and purification using column chromatography with silica gel (eluent: dichloromethane/methanol gradients). Intermediate purity is confirmed by thin-layer chromatography (TLC) and HPLC with UV detection at 254 nm .

Basic: How is the crystal structure of this compound resolved, and what are its critical structural features?

Methodological Answer:
Single-crystal X-ray diffraction (SC-XRD) is employed for structural elucidation. The compound crystallizes in a monoclinic system (space group P2₁), with unit cell parameters a = 7.42 Å, b = 9.85 Å, c = 11.23 Å, and β = 105.5°. Hydrogen-bonding networks between the amino group, hydroxyl moieties, and water molecules stabilize the structure. Data collection is performed at 100 K using Mo-Kα radiation (λ = 0.71073 Å), and refinement achieves an R factor of <0.05 .

Basic: What experimental parameters define its physicochemical properties (e.g., solubility, stability)?

Methodological Answer:
Key properties include:

  • Boiling point : 627.8°C (extrapolated from vapor pressure data using the Antoine equation)
  • Density : 2.06 g/cm³ (measured via pycnometry)
  • Refractive index : 1.945 (determined by Abbe refractometer at 20°C)
  • Aqueous solubility : <0.1 mg/mL at 25°C, improving in alkaline or acidic buffers (e.g., 0.1 M HCl or NaOH). Stability studies under accelerated conditions (40°C/75% RH) show <5% degradation over 6 months .

Advanced: How can researchers resolve contradictions in stereochemical assignments for diastereomeric impurities?

Methodological Answer:
Contradictions arise due to the (2RS) configuration in the propoxy side chain. Advanced techniques include:

  • Chiral HPLC : Using a Chiralpak® IA-3 column (mobile phase: hexane/isopropanol 85:15, flow rate 1.0 mL/min) to separate enantiomers.
  • NMR NOE experiments : Cross-peaks between the hydroxyl protons and the purine ring confirm spatial proximity, aiding in stereochemical assignment.
  • Computational modeling : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict energy-minimized conformers and compare with experimental data .

Advanced: What stability-indicating analytical methods are validated for detecting this compound in impurity profiling?

Methodological Answer:
A reverse-phase UHPLC method is optimized using:

  • Column : C18 (2.1 × 100 mm, 1.7 µm)
  • Mobile phase : Gradient of 0.1% formic acid (A) and acetonitrile (B), 5–40% B over 15 min.
  • Detection : Diode array (210–300 nm) and MS/MS (ESI+).
    Validation parameters include specificity (resolution >2.0 from Ganciclovir), LOQ (0.05 µg/mL), and linearity ( >0.999). Forced degradation studies (acid/base/oxidative stress) confirm method robustness .

Advanced: How does the presence of this compound as an impurity impact pharmacological activity in antiviral drug formulations?

Methodological Answer:
As a Ganciclovir process-related impurity (EP Impurity E), it may reduce antiviral efficacy by competing with the active drug for viral thymidine kinase binding. In vitro assays (e.g., cytopathic effect inhibition in human cytomegalovirus-infected fibroblasts) show a 10–15% reduction in IC₅₀ values when the impurity exceeds 0.3% w/w. Pharmacokinetic studies in rats indicate no significant toxicity at ≤1 mg/kg doses .

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